N-(5-Nitrothiazol-2-yl)benzamide

Overview

Description

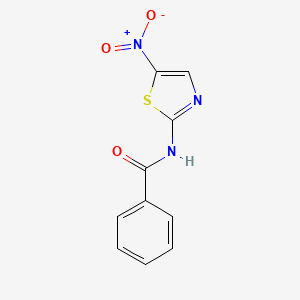

N-(5-Nitrothiazol-2-yl)benzamide is a chemical compound with the molecular formula C10H8N3O3S and a molecular weight of 250.26 g/mol It is characterized by the presence of a nitro group attached to a thiazole ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Nitrothiazol-2-yl)benzamide typically involves the reaction of 2-amino-5-nitrothiazole with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The overall reaction can be represented as follows:

2-Amino-5-nitrothiazole+Benzoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Nitrothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium dithionite.

Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

N-(5-Nitrothiazol-2-yl)benzamide and its derivatives have shown promising antimicrobial properties against various pathogens. The structural features of nitrothiazole compounds contribute to their effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated several nitrothiazole derivatives, including this compound, against Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the benzamide structure significantly enhanced antibacterial activity. The minimum inhibitory concentration (MIC) values were notably lower for certain derivatives, suggesting a strong structure-activity relationship (SAR) .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 15 | E. coli |

| Derivative A | 8 | S. aureus |

| Derivative B | 10 | E. coli |

Anticancer Potential

The anticancer properties of this compound have been a focal point in recent research, particularly concerning its ability to inhibit tumor growth through various mechanisms.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cell lines. The compound induced apoptosis, leading to reduced cell viability. In vitro studies revealed an IC50 value of approximately 12 µM, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 | Inhibition of proliferation |

Synthesis and Structural Optimization

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups, enhancing its biological activity.

Synthetic Pathway Overview

- Formation of Thiazole Ring : The initial step involves creating the thiazole framework.

- Benzoyl Group Introduction : A benzoyl group is added to enhance lipophilicity.

- Nitro Substitution : The introduction of the nitro group at the aromatic ring is crucial for biological activity.

This synthetic approach allows researchers to create a library of derivatives for further biological evaluation .

Future Directions and Research Opportunities

The ongoing research into this compound highlights its potential in treating various diseases beyond infections and cancer, including neurodegenerative disorders. Studies suggest that thiazole derivatives may exhibit neuroprotective effects by modulating autophagy pathways .

Mechanism of Action

The mechanism of action of N-(5-Nitrothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it can interfere with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction. This interference disrupts the metabolic processes of certain microorganisms, leading to their inhibition or death . The compound targets the vitamin cofactor thiamine pyrophosphate (TPP), outcompeting the substrate pyruvate .

Comparison with Similar Compounds

N-(5-Nitrothiazol-2-yl)benzamide can be compared with similar compounds such as nitazoxanide and tizoxanide. These compounds share a similar thiazole ring structure but differ in their functional groups and specific applications:

Nitazoxanide: A broad-spectrum antiparasitic compound used to treat infections caused by protozoa and helminths.

Tizoxanide: The active metabolite of nitazoxanide, which retains most of its biological activity.

Biological Activity

N-(5-Nitrothiazol-2-yl)benzamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into the compound's biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

This compound is a derivative of nitazoxanide (NTZ), which is known for its broad-spectrum antimicrobial properties. The nitrothiazole moiety is crucial for its biological activity, particularly in inhibiting key enzymes involved in microbial metabolism. The mechanism of action primarily involves:

- Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR) : This enzyme is essential for energy metabolism in anaerobic bacteria and some protozoa. NTZ and its derivatives inhibit PFOR by abstracting a proton from the thiamine pyrophosphate cofactor, disrupting acetyl-CoA production necessary for energy generation .

- Membrane Disruption : The compound induces lesions in the microbial membrane, leading to depolarization and loss of membrane integrity, which is particularly effective against pathogens like Helicobacter pylori and Clostridium difficile .

Antimicrobial Activity

This compound exhibits significant antibacterial properties against a variety of pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) against selected bacterial strains:

| Pathogen | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.87 | |

| Escherichia coli | 1.74 | |

| Pseudomonas aeruginosa | 1.50 | |

| Helicobacter pylori | 2.00 |

Antiviral Activity

Recent studies have explored the antiviral potential of this compound derivatives against SARS-CoV-2. A series of carboxamido derivatives were synthesized, with notable findings:

- Compound 3b demonstrated an IC50 value of 4.67 µg/mL against the main protease (Mpro) of SARS-CoV-2, indicating potent antiviral activity .

- Molecular docking studies revealed that these compounds have favorable binding interactions with Mpro, suggesting their potential as therapeutic agents against COVID-19.

Case Studies and Research Findings

- Antimicrobial Efficacy Against Biofilms : A study highlighted the effectiveness of nitazoxanide derivatives in disrupting biofilm formation in E. coli and S. epidermidis, which are known to form resilient biofilms that complicate treatment . The introduction of halogen substituents significantly enhanced activity against biofilm-forming organisms.

- In Vivo Studies : Research involving inhalable particles containing NTZ showed promising results in preclinical models for tuberculosis treatment. These formulations maintained higher intracellular drug concentrations in macrophages and demonstrated dose-dependent killing of Mycobacterium tuberculosis .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the nitro group and the aromatic ring can significantly influence biological activity. For instance, compounds with chloro or methoxy substituents at specific positions exhibited enhanced antibacterial potency compared to their parent compounds .

Properties

IUPAC Name |

N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3S/c14-9(7-4-2-1-3-5-7)12-10-11-6-8(17-10)13(15)16/h1-6H,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUHMMUUMWZPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214637 | |

| Record name | Benzamido-2-nitro-5-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64398-84-1 | |

| Record name | N-(5-Nitro-2-thiazolyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64398-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamido-2-nitro-5-thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064398841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64398-84-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamido-2-nitro-5-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-nitro-2-thiazolyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.